(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride
CAS No.: 1158108-22-5
Cat. No.: VC2625400
Molecular Formula: C8H5ClF2O2S
Molecular Weight: 238.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158108-22-5 |
---|---|
Molecular Formula | C8H5ClF2O2S |
Molecular Weight | 238.64 g/mol |
IUPAC Name | (E)-2-(3,4-difluorophenyl)ethenesulfonyl chloride |
Standard InChI | InChI=1S/C8H5ClF2O2S/c9-14(12,13)4-3-6-1-2-7(10)8(11)5-6/h1-5H/b4-3+ |
Standard InChI Key | UELHFMOMIZBDTC-ONEGZZNKSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/S(=O)(=O)Cl)F)F |
SMILES | C1=CC(=C(C=C1C=CS(=O)(=O)Cl)F)F |
Canonical SMILES | C1=CC(=C(C=C1C=CS(=O)(=O)Cl)F)F |
Introduction
Fundamental Characteristics and Identification
(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride group attached to a styrene-like structure with two fluorine atoms at the 3,4-positions of the phenyl ring. The compound features an (E)-configuration across the carbon-carbon double bond, indicating the trans arrangement of the sulfonyl chloride group and the difluorophenyl moiety . This geometric isomerism is a crucial feature that influences its reactivity and applications.
The compound is uniquely identified through various systematic nomenclature systems and numerical identifiers, which are essential for unambiguous referencing in scientific literature and chemical databases. Table 1 summarizes the key identification parameters for this compound.
Table 1: Identification Parameters of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride
Parameter | Value |
---|---|
IUPAC Name | (E)-2-(3,4-difluorophenyl)ethenesulfonyl chloride |
CAS Registry Number | 1158108-22-5 |
PubChem CID | 43532187 |
MDL Number | MFCD04973465 |
Standard InChIKey | UELHFMOMIZBDTC-ONEGZZNKSA-N |
Creation Date in Databases | July 21, 2009 |
Last Modification Date | April 5, 2025 |
Physicochemical Properties
The physicochemical properties of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride determine its behavior in chemical reactions, solubility profiles, and handling requirements. Understanding these properties is fundamental for researchers working with this compound in both academic and industrial settings. The compound exhibits specific characteristics that are typical of aromatic sulfonyl chlorides while also demonstrating unique features attributed to its fluorinated structure .
Table 2: Physicochemical Properties of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride
Property | Value |
---|---|
Molecular Formula | C₈H₅ClF₂O₂S |
Molecular Weight | 238.64 g/mol |
Physical State | Solid at room temperature |
Standard InChI | InChI=1S/C8H5ClF2O2S/c9-14(12,13)4-3-6-1-2-7(10)8(11)5-6/h1-5H/b4-3+ |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/S(=O)(=O)Cl)F)F |
Heavy Atom Count | 14 |
Functional Groups | Sulfonyl chloride, vinyl, difluorophenyl |
The presence of two fluorine atoms on the phenyl ring significantly affects the electronic properties of the molecule. Fluorine atoms, being highly electronegative, withdraw electron density from the aromatic system, making the vinyl group more electrophilic. This electronic effect enhances the reactivity of the sulfonyl chloride functionality toward nucleophilic substitution reactions, which is particularly advantageous in the synthesis of sulfonamides and related compounds .
Structural Analysis
The three-dimensional structure of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride exhibits several noteworthy features that influence its chemical behavior. The compound adopts a preferred conformation where the planar phenyl ring and the vinyl group maintain conjugation, while the sulfonyl chloride group occupies a spatial arrangement that minimizes steric interactions .
Molecular Geometry
The molecule features a linear backbone with an (E)-configuration around the carbon-carbon double bond. This configuration is critical for its reactivity profile and is maintained throughout various reaction conditions unless specifically targeted for isomerization. The dihedral angle between the vinyl group and the phenyl ring typically approaches planarity, maximizing orbital overlap and conjugation throughout the π-system .
Electronic Structure
The electronic distribution within (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride is heavily influenced by the electron-withdrawing nature of both the fluorine substituents and the sulfonyl chloride group. The 3,4-difluoro substitution pattern creates a unique electronic environment compared to mono-fluorinated or non-fluorinated analogues. The fluorine atoms reduce electron density in the aromatic ring, affecting the π-system of the entire molecule and creating an electrophilic center at the sulfonyl chloride group .
This electronic structure makes the sulfonyl chloride functionality particularly reactive toward nucleophilic attack, which is exploited in various synthetic applications, especially in the formation of sulfonamides through reaction with amines .
Synthetic Methodologies
Several synthetic approaches have been developed for the preparation of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride, reflecting its importance as a chemical intermediate. These methods vary in complexity, efficiency, and scalability, providing researchers with options depending on their specific requirements and available resources .
Standard Synthetic Routes
The synthesis of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride typically involves a multi-step process starting from appropriately substituted styrene derivatives. One common approach includes the following sequence:
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Preparation of the corresponding styrene derivative with 3,4-difluoro substitution pattern
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Formation of the sulfonate or sulfinic acid intermediate
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Conversion to the sulfonyl chloride using chlorinating agents
The specific reaction conditions often involve careful temperature control, particularly during the chlorination step, to maintain the integrity of the sulfonyl chloride functionality. For instance, the temperature is typically kept below -5°C during certain stages of the synthesis to minimize side reactions and decomposition of sensitive intermediates .
Modern Synthetic Approaches
Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly approaches for the preparation of sulfonyl chlorides, including (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride. These methods often employ milder conditions, catalytic systems, or alternative reagents that reduce the environmental impact of the synthesis while maintaining or improving yields .
For example, some approaches utilize copper-catalyzed transformations, which provide better selectivity and proceed under milder conditions compared to traditional methods. Additionally, approaches involving the direct sulfonylation of alkenes or the use of sulfinic acid derivatives as sulfonyl transfer agents have been explored .
Applications in Chemical Research and Development
(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride serves as a valuable building block in various chemical transformations, particularly in the synthesis of biologically active compounds and pharmaceutical intermediates. Its applications span multiple areas of chemical research and development .
Synthesis of Sulfonamides
One of the most significant applications of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride is in the synthesis of sulfonamides, which represent an important class of compounds with diverse pharmacological activities. The reaction of this sulfonyl chloride with various amines yields the corresponding sulfonamides, which can be further elaborated to generate compounds with potential therapeutic properties .
Recent research has developed sustainable methods for sulfonamide synthesis using environmentally responsible solvents:
"A sustainable and scalable protocol for synthesizing variously functionalized sulfonamides, from amines and sulfonyl chlorides, has been developed using environmentally responsible and reusable choline chloride (ChCl)-based deep eutectic solvents (DESs). In ChCl/glycerol (1:2 mol mol−1) and ChCl/urea (1:2 mol mol−1), these reactions yield up to 97% under aerobic conditions at ambient temperature within 2–12 h."
Pharmaceutical Applications
In pharmaceutical research, (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride has been utilized in the synthesis of compounds with potential therapeutic applications. The fluorinated aromatic moiety can enhance metabolic stability and change the physicochemical properties of the resulting drug candidates .
One notable application involves the preparation of complex pharmaceutical intermediates:
"Coupling diol-protected 1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonyl chloride with 5,6-difluoro-N1-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine provides the diol protected product."
This approach demonstrates the utility of sulfonyl chlorides in the construction of complex molecular architectures with potential pharmaceutical applications.
Comparative Analysis with Related Compounds
To better understand the unique features and potential applications of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride, it is instructive to compare it with structurally related compounds. This comparison highlights the subtle structural differences that can significantly impact reactivity, physical properties, and applications .
Table 3: Comparative Analysis of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
---|---|---|---|---|
(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride | C₈H₅ClF₂O₂S | 238.64 | 1158108-22-5 | Reference compound |
(E)-2-(4-fluorophenyl)ethene-1-sulfonyl chloride | C₈H₆ClFO₂S | 220.65 | 315495-38-6 | Single fluorine at para position |
2-(3,4-dichlorophenyl)ethane-1-sulfonyl chloride | C₈H₇Cl₃O₂S | 273.60 | 1161945-63-6 | Chloro substitution and saturated ethane linker |
(E)-2-phenylethene-1-sulfonyl chloride | C₈H₇ClO₂S | 202.66 | 52147-97-4 | No halogen substitution |
2-(4-tert-butylphenyl)ethene-1-sulfonyl chloride | C₁₂H₁₅ClO₂S | 258.76 | 1161945-03-4 | tert-Butyl group at para position |
The comparison reveals that subtle changes in the substitution pattern and electronic properties of these compounds can significantly affect their reactivity profiles. For instance, the presence of fluorine atoms instead of chlorine atoms changes the electronic environment, affecting the reactivity of the sulfonyl chloride group. Similarly, the presence of an unsaturated ethene linker versus a saturated ethane linker influences the conformational flexibility and reactivity of these compounds .
Current Research and Future Perspectives
Research involving (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride continues to evolve, with new applications and synthetic methodologies being explored. Current trends suggest several promising directions for future research and development involving this compound .
Sustainable Chemistry Approaches
Recent research has focused on developing more sustainable approaches for reactions involving sulfonyl chlorides, including (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride. The use of environmentally friendly solvents, such as deep eutectic solvents, represents a significant advancement in this direction:
"The procedure's eco-friendliness is validated by quantitative metrics like the E-factor and the EcoScale, with products isolated by extraction or filtration after decantation."
These approaches align with the principles of green chemistry and sustainable development, reducing the environmental impact of chemical processes involving sulfonyl chlorides.
Novel Synthetic Applications
Ongoing research explores new synthetic applications of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride in the preparation of complex molecular architectures and functionally diverse compounds. For instance, recent work has investigated the use of this compound in transition-metal-free methodologies for the synthesis of sulfonyl-containing heterocycles .
These developments expand the utility of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride beyond traditional applications, opening new avenues for its use in the synthesis of compounds with potential applications in materials science, medicinal chemistry, and other fields.
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